molecular formula C19H19ClN6O2 B12520394 N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide

N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide

Cat. No.: B12520394
M. Wt: 398.8 g/mol
InChI Key: BLIJXOOIHRSQRB-UHFFFAOYSA-N
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Description

SMILES Notation and InChI Key Applications

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O. This string encodes atomic connectivity, bond types, and stereochemistry. The canonical SMILES form prioritizes the (2S) configuration: N#CC=1C=CC(=CC1Cl)C2=NN(C=C2)CC(NC(=O)C3=NNC(=C3)C(O)C)C.

The International Chemical Identifier (InChI) Key, BLIJXOOIHRSQRB-UHFFFAOYSA-N, provides a unique hash for rapid database searches. The full InChI string (InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-,12?/m0/s1) encapsulates stereochemical and tautomeric details.

2D/3D Molecular Depiction Standards

Standard 2D depictions highlight the compound’s pyrazole cores, chlorophenyl group, and carboxamide linkage. The 3D conformer model (PubChem CID 67171868) reveals a planar geometry for the aromatic rings and a bent configuration at the propan-2-yl linker. Computational tools like Open Babel and RDKit use these representations to predict physicochemical properties and intermolecular interactions.

Structural Representations Summary

Representation Type Value
SMILES CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O
InChI InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)...
InChIKey BLIJXOOIHRSQRB-UHFFFAOYSA-N

These standardized notations ensure unambiguous communication across chemical databases and research platforms.

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

BLIJXOOIHRSQRB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O

Origin of Product

United States

Preparation Methods

Suzuki Coupling for Pyrazole-Benzonitrile Intermediate

The synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Intermediate V) is critical. Early methods employed Suzuki reactions with palladium catalysts, but recent improvements reduce catalyst loading and avoid cumbersome workups.

Key Improvements in Suzuki Coupling

Parameter Traditional Method Optimized Method
Solvent System THF/water Acetonitrile/water
Catalyst (Pd) 5 mol% Pd(PPh₃)₂Cl₂ 0.5–2 mol% Pd(OAc)₂
Base Sodium carbonate Potassium carbonate
Isolation Distillation and ethanol Precipitation with water
Yield ~84.5% (3 steps) ~87.5% (2 steps)

Data compiled from EP3280710B1.

The optimized method uses acetonitrile-water, enabling phase separation and eliminating distillation. Pd(OAc)₂ with triphenylphosphine (1:3 ratio) reduces costs and residues.

Mitsunobu Reaction for Propan-2-yl Group Introduction

The chiral propan-2-yl moiety is introduced via a Mitsunobu reaction.

Critical Steps

  • Substrate Preparation : 3-Acetyl-1H-pyrazole-5-carboxylic acid (Intermediate) is synthesized via hydrolysis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate.
  • Reaction Conditions :
    • Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF or EtOAc.
    • Boc-deprotection with HCl followed by NaOH treatment.

Safety Note :
Ethyl diazoacetate (explosive) is avoided in modern routes. Continuous-flow synthesis ensures safe in situ generation.

Amide Coupling for Final Assembly

The carboxamide bond is formed using EDCI/HOBt or similar agents.

Conditions

  • Solvent: Dichloromethane (DCM)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Yield: 87–90%

Example
Reaction of Intermediate V with 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid under EDCI/HOBt in DCM yields the target compound.

Key Intermediates and Their Synthesis

5-Acetyl-1H-pyrazole-3-carboxylic Acid

A scalable route starts with diethyl pyrazole-3,5-dicarboxylate:

  • Selective Hydrolysis : Ethanol/NaOH (1:1, 80°C, 4h) → 5-acetyl-1H-pyrazole-3-carboxylate.
  • Deprotection : HCl (6M, 60°C) → 5-acetyl-1H-pyrazole-3-carboxylic acid.

Advantages :

  • Avoids explosive diazo reagents.
  • Yield: 85–90%.

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (Intermediate V)

Synthetic Pathway

  • Suzuki Coupling : 4-Bromo-2-chlorobenzonitrile + pyrazole boronic ester → Intermediate III.
  • Deprotection : HCl (catalytic) → Intermediate IV; neutralization → Intermediate V.

Efficiency Metrics

Step Time Solvent Yield
Suzuki 2h Acetonitrile 87.5%
Deprotection 2h Methanol 95%

Comparative Analysis of Synthetic Routes

Route 1 (Early Method)

  • Steps: 10+ (prior art).
  • Catalyst: 5 mol% Pd.
  • Issues: High cost, distillation bottlenecks.

Route 2 (Optimized)

  • Steps: 5.
  • Catalyst: 0.8 mol% Pd.
  • Advantages: Lower residues, higher yield.

Route 3 (Continuous-Flow)

  • Steps: 2 (batchwise hydrolysis + flow coupling).
  • Safety: In situ ethyl diazoacetate.
  • Scalability: High-throughput.

Critical Challenges and Solutions

Palladium Residues

  • Problem : Pd contamination in API.
  • Solution : Use Pd(OAc)₂ (0.5–2 mol%) with minimal phosphine ligands.

Chiral Purity

  • Control : Mitsunobu reaction with DIAD ensures >99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Darolutamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of Darolutamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of Darolutamide, such as keto-darolutamide, which is an active metabolite of the compound. These derivatives often retain the biological activity of the parent compound and can be used in further research and development .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. In silico evaluations have demonstrated its potential to reduce inflammation markers significantly, making it a candidate for further development in treating inflammatory diseases .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In various studies, pyrazole derivatives similar to this compound have shown promising results against different cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). For example, compounds with analogous structures exhibited IC50 values indicating effective cytotoxicity against these cancer types, suggesting that this compound may be explored as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Studies have reported that compounds related to N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide demonstrate significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .

Case Study 1: Inhibition of Inflammatory Cytokines

In a recent study, derivatives of the compound were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated that certain derivatives achieved inhibition rates comparable to established anti-inflammatory medications. Specifically, at concentrations of 10 µM, some compounds inhibited TNF-α and IL-6 by 61–85% and 76–93%, respectively .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of pyrazole derivatives against HepG2 and A549 cell lines. The study found that specific compounds showed IC50 values of 5.35 µM and 8.74 µM against these cell lines, respectively, indicating their potential effectiveness as anticancer agents .

Summary of Biological Activities

Activity Type Mechanism/Target Efficacy
Anti-inflammatoryInhibition of 5-lipoxygenaseSignificant reduction in inflammatory markers
AntitumorCytotoxicity against cancer cell linesIC50 values indicating effectiveness
AntimicrobialActivity against bacterial strainsComparable to standard antibiotics

Mechanism of Action

Darolutamide exerts its effects by competitively inhibiting the binding of androgens to their receptors. This prevents the activation of androgen receptors, which in turn inhibits the transcription of androgen-responsive genes. The inhibition of these genes leads to a decrease in cancer cell proliferation and tumor growth. The molecular targets of Darolutamide include the androgen receptor and various downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives from

A 2015 study synthesized pyrazole-carboxamide derivatives (3a–3p) with structural similarities to darolutamide. Key examples include:

Compound Molecular Formula Substituents Molecular Weight ([M+H]⁺) Melting Point (°C) Key Features
3a C₂₁H₁₅ClN₆O Phenyl, cyano, methyl 403.1 133–135 Dual phenyl groups
3b C₂₁H₁₄Cl₂N₆O 4-Chlorophenyl, cyano, methyl 437.1 171–172 Increased halogenation
3c C₂₂H₁₇ClN₆O p-Tolyl, cyano, methyl 417.1 123–125 Methylphenyl substitution
3d C₂₁H₁₄ClFN₆O 4-Fluorophenyl, cyano, methyl 421.0 181–183 Fluorine substitution

Key Observations :

  • Halogenation Effects: Chlorine substitution (e.g., 3b) increases molecular weight and melting point compared to non-halogenated analogs (3a), likely due to enhanced crystallinity .
  • Hydrophilicity : Darolutamide’s 5-(1-hydroxyethyl) group may improve aqueous solubility compared to methyl or halogen substituents in 3a–3d, though direct solubility data are unavailable.

Cannabinoid CB1 Receptor Antagonist ()

The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1) shares a pyrazole-carboxamide backbone but differs in substituents:

  • Polyhalogenation : Dichlorophenyl and chlorophenyl groups enhance lipophilicity and receptor binding.
  • Biological Activity : Unlike darolutamide’s AR antagonism, this compound targets CB1 receptors, highlighting how substituent choice dictates target specificity .

Physicochemical and Functional Comparisons

Property Darolutamide 3a () CB1 Antagonist ()
Molecular Weight 398.85 403.1 ([M+H]⁺) 495.7
Key Substituents Hydroxyethyl, cyano Methyl, phenyl Dichlorophenyl, pyridylmethyl
Melting Point (°C) Not reported 133–135 Not reported
Biological Target Androgen receptor Not reported Cannabinoid CB1 receptor
Hydrophilicity Moderate (hydroxyethyl) Low (methyl/phenyl) Low (polyhalogenated)

Structural Insights :

  • Hydroxyethyl Group : Unique to darolutamide, this group may reduce membrane permeability compared to halogenated analogs but improve metabolic stability .
  • Stereochemistry : Darolutamide’s (2S) configuration is critical for AR binding, a feature absent in analogs from and .

Biological Activity

N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide, commonly referred to as Compound I, is a pyrazole derivative with significant biological activity, particularly in the context of androgen receptor modulation and potential therapeutic applications in cancer treatment. This article explores the compound's biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C19H19ClN6O2
  • Molecular Weight : 398.85 g/mol
  • CAS Number : 2407645-49-0

Compound I acts as a selective androgen receptor modulator (SARM), influencing androgen receptor (AR) activity. This modulation is particularly relevant for conditions such as prostate cancer, where AR signaling plays a critical role in tumor progression. The compound's ability to selectively activate or inhibit AR pathways makes it a candidate for targeted therapies in androgen-dependent cancers.

Anticancer Properties

Research indicates that Compound I exhibits potent anticancer effects, primarily through its action on AR pathways. It has been shown to inhibit the proliferation of prostate cancer cells by blocking AR-mediated transcriptional activity. Studies have demonstrated that:

  • In vitro studies reveal that Compound I reduces cell viability in various cancer cell lines, particularly those expressing AR.
  • In vivo studies using animal models of prostate cancer have shown significant tumor regression upon administration of Compound I, highlighting its potential as a therapeutic agent.

Case Studies and Research Findings

StudyFindings
Thirumalai Rajan et al. (2021)Demonstrated the synthesis and characterization of Compound I, confirming its crystalline form and purity suitable for pharmaceutical applications .
PMC3315628 (2013)Discussed the role of GPCRs in cancer biology, providing context for how compounds like I may interact with cellular signaling pathways .
Fayad et al. (2019)Identified novel anticancer compounds through drug screening, highlighting the significance of SARMs like Compound I in cancer research .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Compound I suggests favorable absorption and distribution characteristics. Studies indicate:

  • Bioavailability : High bioavailability due to its crystalline form, which enhances solubility.
  • Metabolism : Primarily metabolized in the liver with minimal side effects reported in preclinical trials.

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